1-哌嗪丙酸, 4-(2-吡啶基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

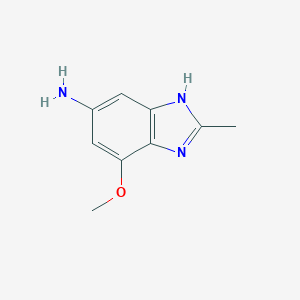

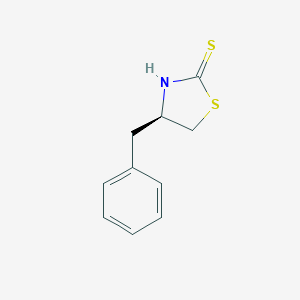

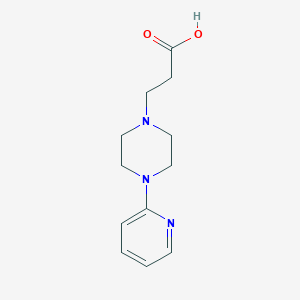

"1-Piperazinepropionic acid, 4-(2-pyridinyl)-" is a chemical compound of interest due to its structure, which combines elements of piperazine and pyridine moieties. Compounds with these structures are known for their diverse chemical reactions and potential pharmacological activities. The scientific interest in such compounds often revolves around their synthesis, molecular structure analysis, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the incorporation of piperazine and pyridinyl groups into various chemical scaffolds. For example, Carceller et al. (1993) described the synthesis of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, demonstrating the modification of piperazine structures to enhance pharmacological properties (Carceller et al., 1993). This type of synthesis showcases the adaptability of piperazine derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and DFT studies. Ban et al. (2023) performed a detailed molecular structure analysis of a similar nitrogenous compound, revealing insights into its electrostatic potential and physicochemical properties through DFT calculations (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often explore their versatility in forming various bonds and structures. Matsumoto and Minami (1975) investigated the antibacterial activity of piperazinyl pyrido pyrimidines, showcasing the compound's chemical reactivity and potential for pharmaceutical applications (Matsumoto & Minami, 1975).

科学研究应用

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Field : Neurochemistry

- Application : The compound is used in the development of Histamine H3 and Sigma-1 receptor antagonists .

- Method : The compound is used as a fundamental part of the molecule in the development of these antagonists .

- Results : The research showed that some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R) .

-

Transition Metal Complexes

- Field : Homogeneous Catalysis

- Application : The compound is used in the synthesis of transition metal complexes .

- Method : The compound is used in the synthetic procedures of transition metal complexes of α-pyridinyl alcoholato, α-bipyridinyl alcoholato, α,α’-pyridinyl dialcoholato and α,α’-bipyridinyl dialcoholato ligands .

- Results : The transition metal complexes of pyridinyl alcoholato or bipyridinyl dialcoholato ligands were used as catalysts in homogeneous and chemical asymmetric reactions .

-

Fluorescent Platforms

- Field : Materials Science

- Application : The compound is used in the synthesis of fluorescent molecules .

- Method : The compound is used in the synthetic procedures of fluorescent molecules with a partially planar and propeller structure .

- Results : The evolution of nanostructures led to a tunable fluorescence from green to red. The subtle structural change and formation of different crystal forms/polymorphs resulted in a tunable fluorescence between 514 and 644 nm .

-

Rewritable/Self-Erasable Fluorescent Platforms

- Field : Materials Science

- Application : The compound is used in the synthesis of rewritable/self-erasable fluorescent platforms .

- Method : The compound is used in the synthetic procedures of fluorescent molecules with a partially planar and propeller structure .

- Results : The evolution of nanostructures led to a tunable fluorescence from green to red. The subtle structural change and formation of different crystal forms/polymorphs resulted in a tunable fluorescence between 514 and 644 nm .

属性

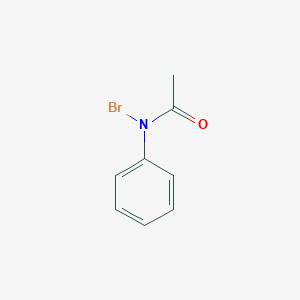

IUPAC Name |

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZTEXKRYMSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146434 |

Source

|

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

CAS RN |

104373-85-5 |

Source

|

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)